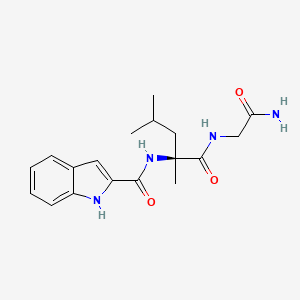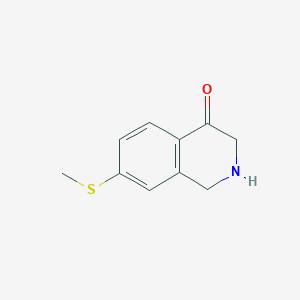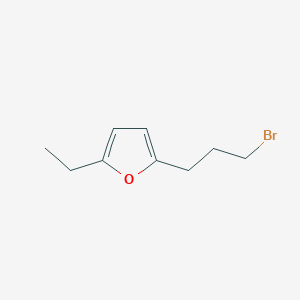
N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide is a synthetic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its biological activity and is found in various alkaloids, hormones, and drugs. This compound combines the indole structure with a peptide chain, making it a potential candidate for various biochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide typically involves the following steps:
Formation of the Indole-2-carbonyl Chloride: The indole-2-carboxylic acid is first converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Coupling with 2-methyl-L-leucine: The acyl chloride is then reacted with 2-methyl-L-leucine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Addition of Glycinamide: The final step involves coupling the intermediate with glycinamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of protective groups and purification techniques such as recrystallization or chromatography would be essential to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common for the indole ring, especially at the C-3 position. Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways, given the biological activity of the indole moiety.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide is primarily influenced by the indole moiety, which can interact with various biological targets. The compound may bind to receptors or enzymes, modulating their activity. The peptide chain can enhance the compound’s specificity and affinity for certain targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide is unique due to its combination of an indole moiety with a peptide chain, which can provide distinct biological activities and potential therapeutic applications compared to other indole derivatives.
This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable tool in both research and potential therapeutic development.
Propriétés
| 90104-12-4 | |
Formule moléculaire |
C18H24N4O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m0/s1 |
Clé InChI |
DSHJFUDWCHRLCM-SFHVURJKSA-N |
SMILES isomérique |
CC(C)C[C@@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
SMILES canonique |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)


![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
